(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride
Overview
Description
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is an organic compound that features both fluorine and methoxy functional groups attached to benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde, 4-Methoxybenzaldehyde.
Reduction: 4-Fluorobenzyl alcohol, 4-Methoxybenzyl alcohol.
Substitution: 4-Fluorobenzyl azide, 4-Methoxybenzyl thiol.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique functional groups make it valuable in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Methoxybenzyl chloride
- 4-Fluorobenzylamine
- 4-Methoxybenzylamine
Uniqueness
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.ClH/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12;/h2-9,17H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKHPFUMFNXTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-94-0 | |
Record name | Benzenemethanamine, 4-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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